molecular formula C27H27BrNP B14686936 Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide CAS No. 34904-04-6

Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide

Cat. No.: B14686936
CAS No.: 34904-04-6
M. Wt: 476.4 g/mol
InChI Key: VICYWTQVQKNKTI-UHFFFAOYSA-M
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Description

Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide is a quaternary phosphonium salt characterized by a triphenylphosphine core, a [4-(dimethylamino)phenyl]methyl substituent, and a bromide counterion. The dimethylamino group at the para position of the benzyl moiety confers strong electron-donating properties, enhancing the stability and reactivity of the ylide formed during Wittig reactions .

Properties

CAS No.

34904-04-6

Molecular Formula

C27H27BrNP

Molecular Weight

476.4 g/mol

IUPAC Name

[4-(dimethylamino)phenyl]methyl-triphenylphosphanium;bromide

InChI

InChI=1S/C27H27NP.BrH/c1-28(2)24-20-18-23(19-21-24)22-29(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-21H,22H2,1-2H3;1H/q+1;/p-1

InChI Key

VICYWTQVQKNKTI-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. In this case, the alkyl halide is [[4-(dimethylamino)phenyl]methyl] bromide. The reaction proceeds via an S_N2 mechanism, where the nucleophilic triphenylphosphine attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the phosphonium salt .

Industrial Production Methods

Industrial production methods for phosphonium salts generally involve large-scale reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. Solvents such as dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce the corresponding phosphine oxide, while oxidation reactions can yield various oxidized phosphorus compounds .

Scientific Research Applications

Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide in the Wittig reaction involves the formation of a phosphonium ylide. The ylide reacts with an aldehyde or ketone to form a betaine intermediate, which then undergoes a [2+2] cycloaddition to produce an oxaphosphetane. The oxaphosphetane decomposes to yield the desired alkene and a phosphine oxide byproduct .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Phosphonium salts with modified aromatic substituents exhibit diverse chemical behaviors. Key analogues include:

Compound Name Substituent Key Properties Applications References
Phosphonium, [[4-(dibutylamino)phenyl]methyl]triphenyl-, bromide 4-(dibutylamino)phenyl Higher lipophilicity due to longer alkyl chains Potential biological studies requiring membrane penetration
(4-Methoxybenzyl)triphenylphosphonium bromide 4-methoxyphenyl Electron-donating methoxy group enhances ylide reactivity Wittig reactions for synthesizing stilbenes and flavonoids
Triphenyl(3,4,5-trimethoxybenzyl)phosphonium bromide 3,4,5-trimethoxyphenyl Increased steric bulk and electron density Synthesis of polyphenolic natural products
[4-(Bromomethyl)benzyl]triphenylphosphonium bromide 4-bromomethylphenyl Bromine acts as a leaving group Functionalization via nucleophilic substitution
(4-Cyanophenyl)methyltriphenylphosphonium bromide 4-cyanophenyl Electron-withdrawing cyano group reduces ylide reactivity Specialized Wittig reactions requiring moderated activity

Key Insight: The dimethylamino group in the target compound provides a balance between electron donation and moderate lipophilicity, making it versatile for both synthetic and biological applications. In contrast, dibutylamino derivatives (e.g., ) prioritize lipid solubility, while halogenated or nitrile-bearing analogues (e.g., ) enable further functionalization.

Physicochemical Properties

  • Lipophilicity: The dimethylamino group increases solubility in polar aprotic solvents compared to fully aromatic (e.g., naphthylmethyl ) or long-chain alkyl derivatives (e.g., isopropyl ).
  • Thermal Stability : Fluorinated analogs (e.g., ) exhibit higher thermal stability due to strong C-F bonds, whereas methoxy-substituted salts (e.g., ) may decompose at lower temperatures.
  • Molecular Weight: The target compound (MW ~521.24 g/mol) is lighter than dibutylamino derivatives (MW ~521.24 g/mol ) but heavier than simple methoxy variants (MW ~449.34 g/mol ).

Biological Activity

Phosphonium compounds, particularly those with triphenyl groups, have garnered significant attention in biomedical research due to their promising biological activities. The compound Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide (commonly referred to as triphenylphosphonium bromide or TPP-bromide) exhibits a range of biological activities including cytotoxicity against cancer cells, antibacterial properties, and potential use in targeted therapies.

Cytotoxic Activity

Numerous studies have highlighted the cytotoxic effects of phosphonium salts on various cancer cell lines. For instance, TPP-bromide has been shown to selectively accumulate in the mitochondria of neoplastic cells, leading to enhanced cytotoxicity. In a comparative study, it was found that TPP-bromide demonstrated an IC50 value of approximately 5 μM against HeLa cells after 24 hours of incubation. This potency is significantly higher than that of cisplatin, a commonly used chemotherapeutic agent, which had an IC50 value of 55 μM under similar conditions .

Table 1: Cytotoxicity of Phosphonium Salts Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Reference
TPP-bromideHeLa5
CisplatinHeLa55
Triphenylalkylphosphonium iodidesK5626-10
n-Butyl-n-hexadecylphosphonium bromideHeLa<5

The mechanism behind the cytotoxicity of TPP-bromide appears to be linked to its ability to induce mitochondrial dysfunction rather than apoptosis, as evidenced by caspase-3/7 assays showing no significant apoptotic activity .

Antibacterial Properties

In addition to its anticancer activity, TPP-bromide and related phosphonium ionic liquids have been investigated for their antibacterial properties. A study focused on the efficacy of various phosphonium salts against Acinetobacter baumannii, a notorious antibiotic-resistant pathogen. The results indicated that certain alkyl triphenylphosphonium bromides exhibited significant antibacterial activity and antioxidant properties . This suggests that these compounds could serve as effective alternatives or adjuncts to traditional antibiotics.

Table 2: Antibacterial Activity of Phosphonium Ionic Liquids

CompoundTarget BacteriaActivityReference
Alkyl triphenylphosphonium bromidesA. baumanniiActive
Tributyl(2-hydroxyethyl)phosphoniumVarious resistant strainsAntimicrobial

The selective toxicity of phosphonium compounds like TPP-bromide is attributed to their lipophilicity and ability to penetrate cellular membranes easily. Once inside the cell, these compounds preferentially accumulate in mitochondria due to the organelle's negative membrane potential. This accumulation disrupts mitochondrial function, leading to cell death in cancerous cells while sparing normal cells .

Case Studies and Research Findings

  • Cytotoxicity Assessment : A comprehensive study evaluated the cytotoxic effects of various phosphonium salts on HeLa and K562 cell lines. The findings revealed that phosphonium salts were generally more potent than ammonium salts, with specific compounds like n-butyl-n-hexadecylphosphonium bromide showing remarkable efficacy against HeLa cells .
  • Antibacterial Efficacy : Another investigation into phosphonium ionic liquids demonstrated their potential as novel antibacterial agents against A. baumannii. The study employed a quantitative structure-activity relationship (QSAR) model to predict activity and confirmed the results through in vitro testing .
  • Targeted Cancer Therapy : Research has explored the synthesis of fluorinated triphenylphosphonium analogs designed for selective targeting of cancer cells while minimizing toxicity to normal cells. These compounds leverage the hyperpolarized mitochondrial membrane potential characteristic of many cancer cells .

Q & A

Q. What synthetic methodologies are recommended for preparing Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via quaternization of triphenylphosphine with a benzyl bromide derivative containing the 4-(dimethylamino)phenyl group. A typical procedure involves refluxing equimolar amounts of triphenylphosphine and 4-(dimethylamino)benzyl bromide in a polar aprotic solvent (e.g., acetonitrile or dichloromethane) under inert conditions for 12–24 hours . Optimization Tips :
  • Use excess triphenylphosphine (1.2–1.5 equivalents) to drive the reaction to completion.
  • Monitor reaction progress via TLC or 31^{31}P NMR to detect unreacted triphenylphosphine (δ ~ -5 ppm) versus the phosphonium product (δ ~ +20–25 ppm) .
  • Purify by recrystallization from ethanol or ethyl acetate to remove residual starting materials.

Q. Which analytical techniques are critical for confirming the structure and purity of this phosphonium salt?

  • Key Techniques :
  • 1^{1}H/13^{13}C NMR : Identify the dimethylamino group (δ ~ 2.8–3.0 ppm for N(CH3_3)2_2) and aromatic protons (δ ~ 7.2–7.8 ppm for triphenylphosphine and benzyl groups) .
  • 31^{31}P NMR : Confirm phosphonium formation (sharp singlet at δ ~ +20–25 ppm) .
  • Mass Spectrometry (ESI-MS) : Detect the molecular ion peak [M-Br]+^+ to verify molecular weight.
  • Elemental Analysis : Validate C, H, N, and Br content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How does the electron-donating dimethylamino group influence the compound’s reactivity in ylide-mediated reactions (e.g., Wittig reactions)?

  • Mechanistic Insight : The dimethylamino group enhances the electron density of the benzyl moiety, stabilizing the ylide intermediate and increasing its nucleophilicity. This accelerates conjugate additions to carbonyl compounds, enabling stereoselective olefin formation . Experimental Validation :
  • Compare reaction rates with analogs lacking the dimethylamino group (e.g., unsubstituted benzyl derivatives) using kinetic studies.
  • Use Hammett plots to correlate substituent effects with reaction efficiency .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across different solvent systems?

  • Contradiction Analysis : Conflicting data may arise from solvent polarity effects on ylide stability or ion-pairing interactions. For example:
  • In polar solvents (e.g., DMF), the phosphonium salt dissociates more readily, enhancing reactivity but potentially reducing selectivity.
  • In nonpolar solvents (e.g., toluene), aggregation may limit accessibility of the active ylide .
    • Resolution Strategy :
      Conduct systematic solvent screening with kinetic profiling. Use 31^{31}P NMR to monitor ylide formation and stability in real time .

Q. What experimental approaches elucidate the role of this phosphonium salt in mediating C–H activation or cross-coupling reactions?

  • Methodological Recommendations :
  • Isotopic Labeling : Introduce 2^{2}H or 13^{13}C labels at the benzyl position to track bond cleavage/formation via NMR or MS .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated versus deuterated substrates to identify rate-determining steps.
  • Computational Modeling : DFT calculations can map transition states and identify electronic effects of the dimethylamino group on reaction pathways .

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